REACTION_CXSMILES
|
C([O:6][CH:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH:16]([O:18][CH2:19][CH3:20])[CH3:17])=[CH:11][CH:10]=1)[CH3:8])(=O)CCC>C(O)C.[OH-].[K+]>[CH2:19]([O:18][CH:16]([O:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]([OH:6])[CH3:8])=[CH:14][CH:13]=1)[CH3:17])[CH3:20] |f:2.3|
|
Name
|
1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OC(C)C1=CC=C(C=C1)OC(C)OCC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at room temperature over night
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure To the residue
|
Type
|
ADDITION
|
Details
|
was added 200 ml of ether, and it
|
Type
|
WASH
|
Details
|
was washed with 2N aqueous solution of sodium hydroxide 2 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting ether layer was dried with anhydrous magnesium sulfate and ether
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate/n-hexane=1/4)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)OC1=CC=C(C=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |